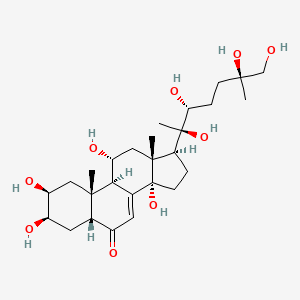

(25S)-11alpha,20,26-trihydroxyecdysone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

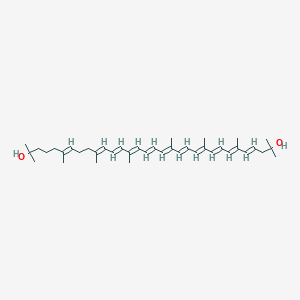

(25S)-11alpha,20,26-trihydroxyecdysone is a 26-hydroxy steroid, a 20-hydroxy steroid, an 11alpha-hydroxy steroid and a phytoecdysteroid. It derives from an ecdysone.

Scientific Research Applications

Isolation and Identification :

- (25S)-11alpha,20,26-trihydroxyecdysone has been isolated from the polar fraction of Vitex canescens root bark, existing as two C-25 epimers separated by reversed-phase HPLC (Suksamrarn, Promrangsan, & Jintasirikul, 2000).

Moulting Hormone Activity :

- This compound, along with 20,26-dihydroxyecdysone isolated from various Vitex species, exhibits different degrees of moulting hormone activity, as demonstrated in the Musca assay (Suksamrarn, Yingyongnarongkul, & Promrangsan, 1998).

Insect Steroid Hormone Metabolism :

- The conversion of ecdysone and 20-hydroxyecdysone into their corresponding 26-oic derivatives, including 20,26-dihydroxyecdysone, occurs in several insect tissues. This conversion is significant for insect development and has parallels with steroid hormone metabolism in vertebrates (Lafont et al., 1983).

Structural Studies :

- Structural elucidation of various 26-hydroxylated ecdysteroids, including derivatives similar to (25S)-11alpha,20,26-trihydroxyecdysone, has been carried out using techniques like NMR and mass spectrometry. These studies contribute to understanding the chemical nature and potential biological roles of these compounds (Tóth et al., 2008).

Role in Hormonal Resistance :

- The 26-hydroxylation of ecdysteroids, including (25S)-11alpha,20,26-trihydroxyecdysone, has been linked to hormonal resistance in certain insect cell lines, with a focus on the stereochemistry of the products and their influence on hormonal activity (Kayser, Eilinger, Piéchon, & Wagner, 2011).

Metabolism and Detection in Animals :

- Studies have investigated the metabolism of related ecdysteroids in animals like cattle, exploring the potential for their use as anabolic agents. These studies include the detection and identification of metabolites such as 20,26-dihydroxyecdysone in biological samples (Destrez et al., 2009).

properties

Product Name |

(25S)-11alpha,20,26-trihydroxyecdysone |

|---|---|

Molecular Formula |

C27H44O9 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,6,7-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O9/c1-23(34,13-28)7-6-21(33)26(4,35)20-5-8-27(36)15-10-16(29)14-9-17(30)18(31)11-24(14,2)22(15)19(32)12-25(20,27)3/h10,14,17-22,28,30-36H,5-9,11-13H2,1-4H3/t14-,17+,18-,19+,20-,21+,22+,23-,24-,25+,26+,27+/m0/s1 |

InChI Key |

KLDBEDBIBHZKCM-RPVATTIGSA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CC[C@@](C)(CO)O)O)O)O)O |

Canonical SMILES |

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1255256.png)

![(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide](/img/structure/B1255257.png)

![(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1255264.png)

![N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide](/img/structure/B1255265.png)